molecular formula C16H15F3N4O3 B10845787 8-[(3-Trifluoromethyl)benzyloxy]caffeine

8-[(3-Trifluoromethyl)benzyloxy]caffeine

Cat. No.: B10845787
M. Wt: 368.31 g/mol
InChI Key: MJKQEGLZEOPZNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[(3-Trifluoromethyl)benzyloxy]caffeine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

The synthesis of 8-[(3-Trifluoromethyl)benzyloxy]caffeine involves several steps, typically starting with the modification of caffeine. One common method includes the use of Suzuki–Miyaura cross-coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often involve palladium catalysts and boron reagents to facilitate the coupling process . Industrial production methods may scale up these reactions, optimizing for yield and purity.

Chemical Reactions Analysis

8-[(3-Trifluoromethyl)benzyloxy]caffeine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for other transformations. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The primary mechanism of action for 8-[(3-Trifluoromethyl)benzyloxy]caffeine involves the inhibition of monoamine oxidase B (MAO-B). This enzyme is responsible for the catabolism of dopamine in the brain. By inhibiting MAO-B, the compound helps conserve dopamine levels, providing symptomatic relief in conditions like Parkinson’s disease . The molecular targets include the active site of MAO-B, where the compound binds and prevents the enzyme from metabolizing dopamine .

Comparison with Similar Compounds

8-[(3-Trifluoromethyl)benzyloxy]caffeine can be compared to other MAO-B inhibitors such as selegiline and rasagiline. Unlike selegiline, which has psychotoxic and cardiovascular side effects due to its amphetamine metabolites, this compound is designed to be a safer and reversible inhibitor . Similar compounds include:

Properties

Molecular Formula

C16H15F3N4O3

Molecular Weight

368.31 g/mol

IUPAC Name

1,3,7-trimethyl-8-[[3-(trifluoromethyl)phenyl]methoxy]purine-2,6-dione

InChI

InChI=1S/C16H15F3N4O3/c1-21-11-12(22(2)15(25)23(3)13(11)24)20-14(21)26-8-9-5-4-6-10(7-9)16(17,18)19/h4-7H,8H2,1-3H3

InChI Key

MJKQEGLZEOPZNY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C1OCC3=CC(=CC=C3)C(F)(F)F)N(C(=O)N(C2=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.